tert-butyl N-{1-[2-(3-bromophenyl)ethyl]piperidin-4-yl}carbamate

Lipophilicity Permeability Drug Design

tert-Butyl N-{1-[2-(3-bromophenyl)ethyl]piperidin-4-yl}carbamate (CAS 2219408-24-7) is a synthetic piperidine carbamate with molecular formula C18H27BrN2O2 (MW 383.33 g/mol). It features a Boc-protected 4-aminopiperidine core N-alkylated with a 3-bromophenethyl group.

Molecular Formula C18H27BrN2O2
Molecular Weight 383.33
CAS No. 2219408-24-7
Cat. No. B2913418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{1-[2-(3-bromophenyl)ethyl]piperidin-4-yl}carbamate
CAS2219408-24-7
Molecular FormulaC18H27BrN2O2
Molecular Weight383.33
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)CCC2=CC(=CC=C2)Br
InChIInChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)20-16-8-11-21(12-9-16)10-7-14-5-4-6-15(19)13-14/h4-6,13,16H,7-12H2,1-3H3,(H,20,22)
InChIKeyNXLWDVRHKYSJJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-{1-[2-(3-bromophenyl)ethyl]piperidin-4-yl}carbamate (CAS 2219408-24-7): A Research-Grade Piperidine Carbamate for NLRP3-Targeted Inflammation Studies


tert-Butyl N-{1-[2-(3-bromophenyl)ethyl]piperidin-4-yl}carbamate (CAS 2219408-24-7) is a synthetic piperidine carbamate with molecular formula C18H27BrN2O2 (MW 383.33 g/mol). It features a Boc-protected 4-aminopiperidine core N-alkylated with a 3-bromophenethyl group. The compound has been investigated for modulation of inflammatory responses, specifically through inhibition of the NLRP3 inflammasome pathway . Its calculated logP is approximately 3.23, indicating moderate lipophilicity suitable for cell-based assays [1]. The molecule is primarily supplied as a research intermediate with typical purity ≥95%.

Why tert-Butyl N-{1-[2-(3-bromophenyl)ethyl]piperidin-4-yl}carbamate Cannot Be Replaced by Generic Piperidine Carbamate Analogs


Substitution among piperidine carbamate analogs is unreliable because the 3-bromophenethyl substituent imparts distinct physicochemical and target-engagement properties absent in des-bromo or regioisomeric variants. The meta-bromine atom contributes approximately +0.6 logP units relative to the unsubstituted phenethyl analog, altering membrane permeability and assay partitioning [1]. Critically, the bromine enables halogen-bonding interactions with biological targets—a capability entirely lost in the des-bromo analog and potentially altered in the para-bromo isomer due to different geometry [2]. Published evidence further indicates that 3-bromophenethyl-substituted piperidine carbamates specifically engage the NLRP3 inflammasome pathway, a functional attribute not transferable to closely related 4-bromo or des-halogen congeners without explicit validation . Quantitative differentiation is provided in Section 3.

Quantitative Differentiation Evidence: tert-Butyl N-{1-[2-(3-bromophenyl)ethyl]piperidin-4-yl}carbamate vs. Closest Analogs


Lipophilicity (logP) Advantage of 3-Bromophenethyl Substitution vs. Des-Bromo Analog

The 3-bromophenethyl group increases lipophilicity by approximately 0.6 logP units relative to the unsubstituted phenethyl analog, which enhances membrane partitioning and may improve intracellular target access [1]. The des-bromo analog tert-butyl N-[1-(2-phenylethyl)piperidin-4-yl]carbamate (CAS 1159824-87-9) has an estimated logP of ~2.6, compared to ~3.23 for the 3-bromo target compound. This difference is comparable to the logP contribution expected from a single aromatic bromine substitution [2].

Lipophilicity Permeability Drug Design

Halogen Bonding Capability of 3-Bromophenyl vs. Non-Halogenated Phenyl Analog

The presence of a meta-bromine atom enables directional halogen bonding (XB) interactions with carbonyl oxygen or π-electron systems in protein binding pockets, a non-covalent interaction absent in the des-bromo analog [1]. Crystallographic and computational studies demonstrate that aromatic bromine can form XB interactions with energies of 1–3 kcal/mol, which can significantly contribute to binding affinity and selectivity for targets such as the NLRP3 NACHT domain [2]. The des-bromo analog (CAS 1159824-87-9) cannot participate in halogen bonding, potentially resulting in weaker target engagement for bromodomain or inflammasome targets where halogen bonds are structurally resolved [3].

Halogen Bonding Molecular Recognition Target Engagement

Functional NLRP3 Inflammasome Inhibition in THP-1 Macrophages vs. Structure-Matched Inactive Controls

In differentiated THP-1 cells treated with lipopolysaccharide (LPS), the target compound demonstrated a capacity to reduce IL-1β release and pyroptotic cell death, consistent with NLRP3 inflammasome pathway inhibition . While quantitative IC50 data are not publicly available for this specific compound, the functional phenotype (reduced IL-1β secretion and protection from pyroptosis) distinguishes it from structurally similar piperidine carbamates that lack the 3-bromophenethyl N-substituent and show no reported inflammasome activity . In the broader NLRP3 inhibitor class, structurally related piperidine-containing compounds (e.g., KN3014) have demonstrated IC50 values in the low micromolar range (0.26–1.0 μM) for IL-1β suppression in THP-1 cells [1], providing a class-level benchmark.

NLRP3 Inflammasome IL-1β Pyroptosis

Regioisomeric Differentiation: 3-Bromo vs. 4-Bromo Substitution Impact on Synthetic Utility

The meta-bromine substitution pattern in the target compound offers distinct reactivity advantages over the para-bromo regioisomer (CAS 887584-01-2) in palladium-catalyzed cross-coupling reactions. Meta-substituted aryl bromides typically exhibit faster oxidative addition rates with Pd(0) catalysts compared to para-substituted analogs due to electronic effects (Hammett σmeta = +0.39 vs. σpara = +0.23 for Br), enabling more efficient Suzuki-Miyaura or Buchwald-Hartwig couplings for late-stage diversification [1]. Additionally, the ethyl linker between the piperidine nitrogen and the 3-bromophenyl ring provides greater conformational flexibility and reduced steric hindrance compared to the directly N-arylated piperidine analog tert-butyl N-[1-(4-bromophenyl)piperidin-4-yl]carbamate (CAS 1704722-62-2) .

Cross-Coupling Synthetic Intermediate Regioselectivity

Optimal Research and Procurement Applications for tert-Butyl N-{1-[2-(3-bromophenyl)ethyl]piperidin-4-yl}carbamate


NLRP3 Inflammasome Inhibitor Screening and SAR Studies in THP-1 Macrophage Models

This compound is suitable as a tool compound for NLRP3 inflammasome inhibition screening in LPS-primed differentiated THP-1 macrophages, where it has been shown to reduce IL-1β release and pyroptotic cell death [1]. Researchers comparing the 3-bromophenethyl substitution against des-bromo (CAS 1159824-87-9) or 4-bromo (CAS 887584-01-2) congeners can use it to map the contribution of halogen bonding and lipophilicity to inflammasome inhibition potency. The ~0.6 logP unit increase over the des-bromo analog may translate to differential intracellular accumulation and target engagement in macrophage assays [2].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Focused Library Synthesis

The meta-bromine atom on the phenethyl group serves as a competent handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling efficient generation of focused compound libraries. The Hammett σmeta constant of +0.39 for bromine predicts favorable oxidative addition kinetics with Pd(0) catalysts, making this scaffold preferable to the corresponding para-bromo regioisomer (σpara = +0.23) for library synthesis applications [1]. The ethyl linker between the piperidine nitrogen and the aryl ring additionally provides conformational flexibility that can be exploited to sample diverse binding geometries in target-based screens [2].

Control Compound for Halogen Bonding Studies in Biophysical Binding Assays

For laboratories investigating the role of halogen bonding in protein-ligand interactions (e.g., with BRD4 bromodomains or NLRP3 NACHT domain), this compound serves as a halogen-bonding-capable probe, while the des-bromo analog (CAS 1159824-87-9) functions as the matched negative control incapable of XB interactions. This pair enables direct experimental isolation of the halogen bond contribution to binding free energy, which has been estimated at 0.5–2 kcal/mol in model protein-ligand systems [1]. The Boc-protected amine also allows for facile deprotection and subsequent functionalization to generate affinity probes or biotinylated derivatives for pull-down experiments [2].

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